



Spectroscopic Profile of 2-Chloropropiophenone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloropropiophenone** (CAS No: 6084-17-9), a key intermediate in the synthesis of various pharmaceutical compounds. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2- Chloropropiophenone**, facilitating easy reference and comparison.

Table 1: 1H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.0 - 7.9	Multiplet	2H	Aromatic protons (ortho to C=O)
~7.6 - 7.4	Multiplet	3H	Aromatic protons (meta and para to C=O)
~5.3	Quartet	1H	-CH(CI)-
~1.8	Doublet	3H	-СН₃

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0 ppm

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~195	C=O (Ketone)
~135	Aromatic C (quaternary, attached to C=O)
~134	Aromatic CH (para)
~129	Aromatic CH (ortho/meta)
~128	Aromatic CH (ortho/meta)
~55	-CH(CI)-
~22	-CH₃

Solvent: Carbon Tetrachloride (CCl4) or Chloroform-d (CDCl3) Reference: Tetramethylsilane (TMS) at 0 ppm

Table 3: Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2980	Medium	Aliphatic C-H stretch
~1690	Strong	C=O (Ketone) stretch
~1600, ~1450	Medium-Strong	Aromatic C=C ring stretch
~750, ~690	Strong	C-H out-of-plane bend (monosubstituted benzene)
~700	Strong	C-Cl stretch

Sample Preparation: Neat liquid film or solution in a suitable solvent.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
168/170	~3:1 ratio	[M]+, [M+2]+ (Molecular ion peak with isotopic pattern for Chlorine)
105	100	[C ₆ H ₅ CO] ⁺ (Benzoyl cation - base peak)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)
63	Moderate	[C ₃ H ₄ Cl] ⁺
51	Moderate	[C4H3]+

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy



1. Sample Preparation:

- Approximately 5-10 mg of 2-Chloropropiophenone is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[1]
- The solution is transferred to a 5 mm NMR tube.
- 2. ¹H NMR Spectroscopy:
- Instrument: A 300 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 3-4 seconds.
- Processing:
 - The Free Induction Decay (FID) is Fourier transformed.
 - Phase and baseline corrections are applied.
 - Chemical shifts are referenced to the TMS signal at 0.00 ppm.
- 3. ¹³C NMR Spectroscopy:
- Instrument: A 75 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Number of Scans: 512-1024, due to the low natural abundance of ¹³C.



- Relaxation Delay: 2-5 seconds.
- Processing:
 - The FID is Fourier transformed with a line broadening of 1-2 Hz.
 - Phase and baseline corrections are applied.
 - Chemical shifts are referenced to the solvent peak (CDCI₃ at 77.16 ppm) or TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

- 1. Sample Preparation (Attenuated Total Reflectance ATR):
- The ATR crystal (e.g., diamond) of the FT-IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small drop of neat **2-Chloropropiophenone** is placed directly onto the ATR crystal.
- 2. Data Acquisition:
- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- 3. Data Processing:
- The resulting spectrum is displayed in terms of transmittance or absorbance.
- Peak positions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

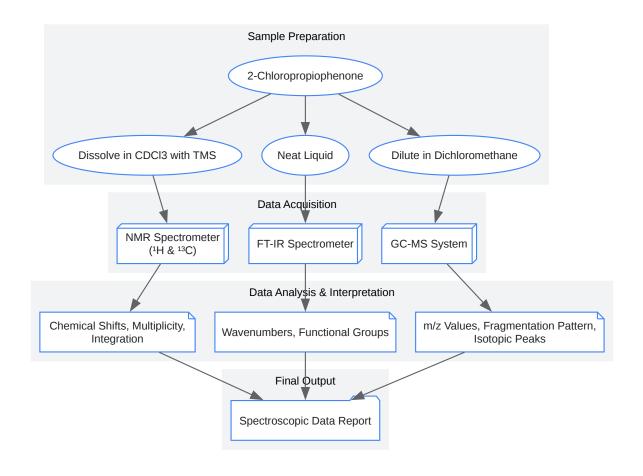


- 1. Sample Introduction and Separation (Gas Chromatography GC):
- Sample Preparation: A dilute solution of 2-Chloropropiophenone is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 μg/mL.[2]
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- · GC Conditions:
 - Injector Temperature: 250 °C.
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Initial temperature of 60 °C, ramped to 280 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- 2. Mass Analysis:
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: m/z 40-400.
- 3. Data Processing:
- The total ion chromatogram (TIC) is obtained, and the mass spectrum corresponding to the chromatographic peak of **2-Chloropropiophenone** is extracted.
- The mass-to-charge ratios (m/z) and relative intensities of the fragment ions are determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of **2-Chloropropiophenone**.





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Caption: General workflow for spectroscopic analysis of **2-Chloropropiophenone**.

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References

• 1. chem.latech.edu [chem.latech.edu]



- 2. uoguelph.ca [uoguelph.ca]
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